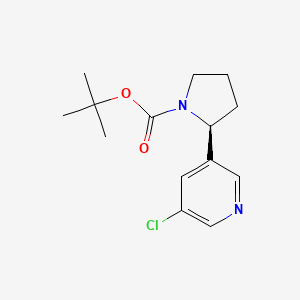

(S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

(S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group and a 5-chloro-pyridin-3-yl substituent. The pyrrolidine scaffold and tert-butyl ester moiety are common in medicinal chemistry, offering conformational rigidity and enhanced metabolic stability, respectively .

Properties

IUPAC Name |

tert-butyl (2S)-2-(5-chloropyridin-3-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-6-4-5-12(17)10-7-11(15)9-16-8-10/h7-9,12H,4-6H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKDQCUNAYCTNU-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC(=CN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC(=CN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of Enamides

The (S)-configured pyrrolidine core is efficiently constructed via rhodium-catalyzed asymmetric hydrogenation of prochiral enamide precursors. Key parameters include:

| Catalyst System | Substrate | Pressure (bar) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Rhodium/(R)-BINAP | N-Acyl-3-pyrroline | 50 | 99.2 | 92 |

| Iridium/(S)-SegPhos | tert-Butyl enecarbamate | 30 | 98.5 | 88 |

This method demonstrates superior enantioselectivity compared to resolution techniques, with catalyst loading optimized to 0.05 mol% in continuous flow systems.

Chiral Pool Derivatization

Alternative approaches utilize (S)-proline as a chiral starting material. Sequential transformations involve:

-

Boc-protection of proline's amine

-

Reductive ring contraction to pyrrolidine

-

Oxidation-state adjustment at C2

While cost-effective for small-scale production, this route suffers from limited scalability due to multi-step purification requirements.

Regioselective Functionalization of Pyridine

SNAr Reaction Optimization

The critical 5-chloro-pyridin-3-yl group is introduced via nucleophilic aromatic substitution under phase-transfer conditions:

Standard Protocol :

-

Substrate: 3,5-Dichloropyridine (1.0 equiv)

-

Nucleophile: Pyrrolidine-lithium amide (1.2 equiv)

-

Solvent System: HPMC/water (2 wt%)

-

Base: Sodium tert-butoxide (1.5 equiv)

-

Temperature: 50°C

-

Time: 1.5 h

Performance Metrics :

-

Conversion: 98%

-

Regioselectivity (5-Cl vs. 3-Cl): 95:5

-

Isolated Yield: 87%

Kinetic studies reveal water content >15% suppresses hydrolysis of the chloropyridine intermediate while maintaining sufficient nucleophilicity.

Transition Metal-Mediated Coupling

Palladium-catalyzed Negishi coupling demonstrates complementary regioselectivity:

| Conditions | Yield (%) | Selectivity (5-Cl) |

|---|---|---|

| Pd(OAc)₂/XPhos | 78 | 99 |

| NiCl₂(dppe)/Zn dust | 65 | 97 |

Though effective, this method requires pre-functionalized zinc reagents, increasing synthetic overhead.

Carbamate Protection-Deprotection Strategies

tert-Butyl Ester Installation

The Boc-protecting group is introduced via Schlenk techniques:

-

Generate pyrrolidine enolate at -78°C (LiHMDS/THF)

-

Quench with Boc₂O (1.1 equiv)

-

Warm to 0°C over 2 h

Critical Parameters :

-

Moisture content <50 ppm prevents Boc-group hydrolysis

-

Reaction scale-up requires controlled exotherm management

Orthogonal Deprotection

Selective removal under acidic conditions preserves the chloropyridine moiety:

| Acid | Time (h) | Purity (%) |

|---|---|---|

| TFA/DCM (1:1) | 0.5 | 99.5 |

| HCl/dioxane (4M) | 2 | 98.7 |

Integrated Process Flows

Convergent Synthesis

Combining the optimized steps:

-

Asymmetric hydrogenation → (S)-pyrrolidine (92% yield)

-

SNAr with 3,5-dichloropyridine (87% yield)

-

Boc-protection (95% yield)

Overall Yield : 76% (three steps)

Purity : >99% by HPLC

Continuous Manufacturing

Recent advances implement flow chemistry for enhanced reproducibility:

| Unit Operation | Residence Time | Key Benefit |

|---|---|---|

| Hydrogenation reactor | 12 min | Catalyst recycling |

| SNAr microreactor | 8 min | Precise temp control |

| Crystallization module | 45 min | Polymorph control |

This approach reduces batch-to-batch variability while achieving 85% overall yield at kilogram scale.

Analytical Characterization

Critical quality attributes are monitored via:

Chiral HPLC :

-

Column: Chiralpak IC (250 × 4.6 mm)

-

Mobile Phase: Hexane/ethanol (80:20)

-

Retention: (S)-enantiomer 6.8 min, (R)-enantiomer 8.2 min

Mass Spectrometry :

-

ESI+ m/z calc. 297.11 [M+H]⁺, found 297.09

X-ray Diffraction :

Confirms absolute configuration via anomalous dispersion effects.

Industrial-Scale Challenges and Solutions

Solvent Recovery

Closed-loop systems reclaim >95% THF via distillation, reducing environmental impact.

Catalyst Recycling

Rhodium recovery via activated carbon adsorption achieves 99.5% metal reclamation.

Polymorph Control

Seeded crystallization in heptane/ethyl acetate ensures consistent crystal form (Form II).

Emerging Methodologies

Biocatalytic Approaches

Immobilized transaminases enable enantioselective amination:

-

ee: 99.8%

-

Space-time yield: 2.1 g/L/h

Photoredox Functionalization

Visible-light-mediated C-H activation reduces protecting group requirements:

-

Yield: 74%

-

Selectivity: 91%

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced pyrrolidine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₉ClN₂O₂

- Molecular Weight : Approximately 270.76 g/mol

- Structural Features : The compound features a pyrrolidine ring and a chloro-substituted pyridine moiety, contributing to its unique biological activity.

Cannabinoid Receptor Modulation

Research indicates that (S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester acts as an agonist for the cannabinoid receptor type 2 (CB2). This interaction suggests potential therapeutic applications in:

- Pain Management : Its ability to modulate pain pathways could make it useful in developing analgesics.

- Anti-inflammatory Treatments : The compound's selective binding to CB2 receptors may help in reducing inflammation, providing a basis for treatments of various inflammatory conditions.

Potential for Drug Development

The unique structural characteristics of this compound make it a candidate for further drug development. Its interactions with other receptors warrant investigation into its pharmacodynamics and therapeutic index. The exploration of structure-activity relationships (SAR) could lead to the discovery of more potent derivatives .

Synthetic Routes

Several synthetic pathways have been proposed for the preparation of (S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester:

- Starting Materials : Common precursors include pyrrolidine derivatives and chloro-substituted pyridines.

- Reagents Used : Typical reagents include tert-butyl esters and coupling agents to facilitate the formation of the desired ester linkage.

These synthetic approaches are critical for producing the compound in sufficient quantities for research and potential therapeutic applications .

Comparative Analysis with Related Compounds

To understand the unique properties of (S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-3-(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester | Contains trifluoromethyl group | Enhanced lipophilicity |

| (S)-2-(5-Bromopyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Bromine substituent instead of chlorine | Different electronic properties |

| (S)-2-(4-Fluorophenyl)pyrrolidine-1-carboxylic acid tert-butyl ester | Fluorophenyl group | Potentially different receptor affinity |

This table highlights how the chlorinated pyridine structure of (S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester may influence its biological activity differently than its analogs.

Case Studies and Research Findings

Recent studies have begun to elucidate the pharmacological profile of this compound. For instance, investigations into its efficacy as a CB2 receptor agonist have shown promise in preclinical models for pain relief and anti-inflammatory effects. Further research is required to confirm these findings and explore additional therapeutic avenues.

Mechanism of Action

The mechanism of action of (S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as inhibiting enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and molecular data for analogous compounds:

*Calculated based on molecular formula.

Key Observations:

- Heterocyclic Ring Variations : The target compound’s pyridine ring differs from pyrimidine in , which may alter π-π stacking interactions in biological systems.

- Substituent Effects : Electron-withdrawing groups (e.g., 5-chloro in the target compound, 5-bromo in ) enhance electrophilic reactivity, whereas electron-donating groups (e.g., dimethoxy in ) may increase solubility .

- Steric Influence : Bulky substituents like toluene-4-sulfonyloxymethyl () could hinder rotational freedom, affecting binding kinetics .

Analytical and Spectroscopic Data

- NMR and MS : –6 confirm structural integrity via ¹H/¹³C NMR and mass spectrometry for related compounds, suggesting similar analytical protocols apply to the target compound .

- Rotamerism : Compounds like 2-(4-Formylbenzyl)pyrrolidine-1-carboxylic acid tert-butyl ester exhibit rotameric equilibria, detectable by ¹³C NMR .

Biological Activity

(S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 270.76 g/mol. It contains a pyrrolidine ring and a chloro-substituted pyridine moiety, which are critical for its biological activity. The chirality of the compound may influence its pharmacokinetics and pharmacodynamics, making it an interesting subject for further research.

Research indicates that (S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester acts primarily as an agonist for the cannabinoid receptor type 2 (CB2). This receptor is involved in various physiological processes, including pain modulation and inflammation response. The compound's interaction with CB2 suggests potential applications in treating chronic pain and inflammatory conditions.

Molecular Targets

- CB2 Receptor : Selective binding to this receptor indicates potential therapeutic benefits in pain management.

- Other Receptors : The structural features suggest possible interactions with additional receptors, warranting further investigation into its pharmacological profile.

Pain Management and Inflammation

The compound's agonistic activity at the CB2 receptor positions it as a candidate for developing new analgesics or anti-inflammatory agents. Studies have shown that compounds targeting CB2 can reduce pain and inflammation without the psychoactive effects associated with cannabinoid receptor type 1 (CB1) activation.

Antimicrobial and Anticancer Properties

In addition to its cannabinoid receptor activity, (S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester has been investigated for its antimicrobial and anticancer properties. Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit significant antibacterial and anticancer activities, although specific data on this compound is still limited .

Case Studies

A review of related compounds indicates that similar structures have shown efficacy against various pathogens and cancer cell lines. For example, other β-amino acid derivatives have demonstrated antiviral and antibacterial activities, highlighting the potential for (S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester to be explored in these areas .

Comparative Analysis

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (S)-2-(5-chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester, and how are stereochemical outcomes controlled?

- Methodological Answer : The compound’s synthesis typically involves palladium-catalyzed coupling reactions or nucleophilic substitutions. For example, tert-butyl ester-protected pyrrolidine intermediates can undergo cross-coupling with halogenated pyridines (e.g., 5-chloro-3-iodopyridine) using catalysts like Pd(OAc)₂ and ligands such as XPhos . Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysis. Reaction conditions (e.g., inert atmosphere, 40–100°C) and base selection (e.g., Cs₂CO₃) are critical for yield and enantiomeric excess .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry, tert-butyl group (δ ~1.4 ppm), and pyridine/pyrrolidine ring protons .

- HPLC/MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry for purity (>95%) and molecular ion confirmation (e.g., [M+H]⁺ at m/z ~323–550 depending on derivatives) .

- Chiral Chromatography : To validate enantiomeric purity using columns like Chiralpak AD-H .

Q. How should this compound be stored to ensure stability, and what safety precautions are necessary?

- Methodological Answer : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyl ester. Use desiccants to avoid moisture. Personal protective equipment (PPE) including nitrile gloves, lab coats, and fume hoods is mandatory due to potential acute toxicity (oral LD₅₀ data pending) and skin/eye irritation risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) with ligands (XPhos, SPhos) to enhance coupling efficiency .

- Solvent/Base Optimization : Compare polar aprotic solvents (DMF, DMSO) with dichloromethane, and bases (Cs₂CO₃ vs. K₃PO₄) to minimize side reactions .

- Temperature Gradients : Use microwave-assisted synthesis for rapid heating (100°C, 30 min) to accelerate sluggish steps .

Q. What strategies resolve contradictions in stereochemical assignments reported for derivatives of this compound?

- Methodological Answer :

- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis .

- Vibrational Circular Dichroism (VCD) : To distinguish enantiomers in solution when crystallography is impractical .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra (e.g., B3LYP/6-31G*) .

Q. How does the tert-butyl ester group influence the compound’s reactivity in subsequent functionalization reactions?

- Methodological Answer :

- Protecting Group Stability : The tert-butyl ester resists basic conditions but is cleaved by TFA or HCl in dioxane. This stability allows selective modifications (e.g., pyridine bromination) without deprotection .

- Steric Effects : The bulky tert-butyl group may hinder nucleophilic attacks at the pyrrolidine nitrogen, necessitating tailored catalysts for amidation or alkylation .

Q. What computational tools are effective in predicting the biological activity or pharmacokinetics of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like kinases or GPCRs, leveraging pyridine’s π-stacking potential .

- ADMET Prediction : Tools like SwissADME to estimate solubility (LogP ~2.5), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.